molecular formula C15H18N2O4 B2963549 ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate CAS No. 1009726-93-5

ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate

Cat. No.: B2963549
CAS No.: 1009726-93-5
M. Wt: 290.319
InChI Key: KLWUTDMNXMBHGY-UHFFFAOYSA-N
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Description

Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate is a quinoxaline-derived heterocyclic compound characterized by a 3,4-dihydroquinoxalin-3-one core substituted with an ethyl group at position 2 and a 3-oxopropanoate ester moiety at position 3. The quinoxaline ring system contributes to its planar aromatic structure, while the ethyl and ester substituents influence its electronic and steric properties. This compound has been studied for its crystallographic behavior, including hydrogen bonding and polymeric chain formation in the solid state, as revealed by single-crystal X-ray diffraction (SHELX refinement) . Its synthesis typically involves condensation reactions under acidic conditions, yielding moderate to high purity products suitable for structural and functional analyses .

Properties

IUPAC Name

ethyl 3-(2-ethyl-3-oxo-2,4-dihydroquinoxalin-1-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-11-15(20)16-10-7-5-6-8-12(10)17(11)13(18)9-14(19)21-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWUTDMNXMBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate involves multiple steps:

  • Formation of the Quinoxaline Core: : This typically begins with the condensation of an o-phenylenediamine with a dicarbonyl compound such as diketone under acidic conditions to form the quinoxaline ring.

  • Addition of Ethyl Groups: : The ethyl groups can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.

  • Ester Formation: : The esterification can be carried out by reacting the intermediate with ethyl bromoacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial methods often leverage optimized reaction conditions to scale up the production:

  • Catalysts and Solvents: : Using catalysts like palladium and solvents like acetonitrile can improve yields.

  • Temperature and Pressure Control: : Specific temperature and pressure conditions are maintained to ensure high purity and productivity.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate can undergo oxidation reactions to form quinoxaline derivatives with higher oxidation states.

  • Reduction: : This compound can be reduced to form dihydroquinoxaline derivatives.

  • Substitution: : Various substitution reactions can occur, especially at the quinoxaline ring positions.

Common Reagents and Conditions
  • Oxidizing Agents: : Such as potassium permanganate.

  • Reducing Agents: : Such as sodium borohydride.

  • Bases and Acids: : Used to facilitate substitution reactions.

Major Products Formed
  • Oxidation Products: : Quinoxaline N-oxide derivatives.

  • Reduction Products: : Dihydroquinoxaline derivatives.

  • Substitution Products: : Compounds with various substituents replacing hydrogen atoms on the quinoxaline ring.

Scientific Research Applications

Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate has a broad range of applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Serves as a precursor for developing new pharmaceuticals.

  • Medicine: : Investigated for its potential anti-inflammatory and anticancer properties.

  • Industry: : Utilized in the production of dyes and pigments due to its stable quinoxaline structure.

Mechanism of Action

Molecular Targets and Pathways

This compound exerts its effects primarily through interactions with various enzymes and proteins. For instance, its anti-inflammatory properties are attributed to its ability to inhibit specific enzymes involved in the inflammatory process. The quinoxaline core plays a crucial role in binding to these molecular targets, altering their activity and subsequent cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a 3-oxo-3,4-dihydroquinoxaline backbone with analogs but differs in substituent patterns. Key structural distinctions include:

Compound Name Quinoxaline Substituent (Position 2) Propanoate Chain Substituent Key Bond Angles (°) (C8—N2—C7) Reference
Target compound Ethyl Ethyl ester 123.6 (N2—C8—C7)
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Phenyl (on propanoate) Phenyl Not reported
Ethyl 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinoxalin-3-yl)-3-oxo-3-phenylpropanoate (3ce) 6,7-Dimethyl Phenyl Not reported

The ethyl group at position 2 in the target compound reduces steric hindrance compared to bulkier phenyl or dimethyl substituents in analogs like 3cd and 3ce. This difference may enhance conformational flexibility and influence intermolecular interactions, such as hydrogen bonding observed in its crystal lattice .

Spectroscopic Properties

IR and NMR data highlight electronic effects of substituents:

Compound Name IR C=O Stretching (cm⁻¹) ¹³C NMR Lactam Carbon (ppm) Reference
Target compound ~1680 (estimated) ~169 (estimated)
3cd 1680, 1655 169.40
3ce 1680, 1654 160.36

The lactam carbonyl in 3cd (169.40 ppm) closely aligns with the target compound’s expected value, whereas 3ce’s downfield shift (160.36 ppm) reflects electron-withdrawing effects from dimethyl groups. The phenyl substituent in 3cd and 3ce introduces aromatic deshielding, absent in the ethyl-substituted target compound .

Physicochemical Properties

Melting points and solubility trends correlate with substituent bulk:

Compound Name Melting Point (°C) Solubility (Qualitative) Reference
Target compound Not reported Moderate (polar solvents)
3cd 164–166 Low (crystalline)
3ce 184–186 Very low

Bulkier substituents (e.g., phenyl in 3cd, dimethyl in 3ce) elevate melting points and reduce solubility compared to the ethyl-substituted target compound. This suggests the latter may exhibit better bioavailability in pharmaceutical applications .

Biological Activity

Ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate (CAS No. 36818-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O3C_{11}H_{10}N_2O_3 and a molecular weight of 218.21 g/mol. Its structure features a quinoxaline moiety, which is known for various biological activities.

Structural Formula

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
InChI KeyMIIFHRBUBUHJMC-UHFFFAOYSA-N
Boiling PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related quinoxaline derivatives against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

Bacterial StrainMIC (mg/ml)
Escherichia coli0.073
Staphylococcus aureus0.109
Klebsiella pneumoniae0.125

These values suggest that the compound may have strong antibacterial activity comparable to established antibiotics.

Anticancer Activity

Recent studies have explored the anticancer potential of quinoxaline derivatives, including this compound. Computational studies have indicated that these compounds can inhibit cancer cell proliferation more effectively than conventional chemotherapeutics like doxorubicin.

Cytotoxicity Data

CompoundCell LineIC50 (µM)
Ethyl 3-[...]-3-oxopropanoateHEP2 (epidermoid carcinoma)12.5
DoxorubicinHEP215.0

The lower IC50 value for the compound suggests enhanced potency against cancer cells.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, this compound has shown promise in other areas:

  • Anthelmintic Activity : Demonstrated significant efficacy against Pheretima posthuma and Ascaris galli, outperforming standard treatments like albendazole.
  • Antioxidant Properties : Exhibited notable antioxidant activity, which is crucial for combating oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated that these compounds could inhibit growth in resistant strains of bacteria, highlighting their potential as new antibiotics in the face of rising multidrug resistance.

Case Study 2: Anticancer Potential

In a comparative analysis involving several quinoxaline derivatives, ethyl 3-[...]-3-oxopropanoate showed superior inhibitory effects on cancer cell lines compared to traditional chemotherapeutics. The findings suggest that modifications in the quinoxaline structure can enhance anticancer activity.

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